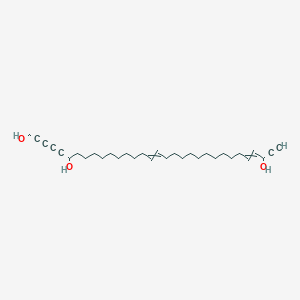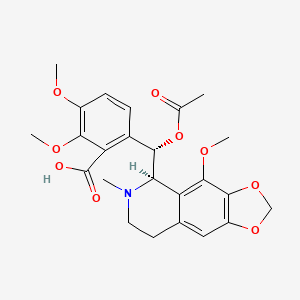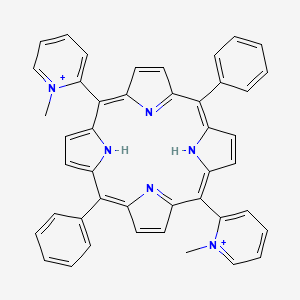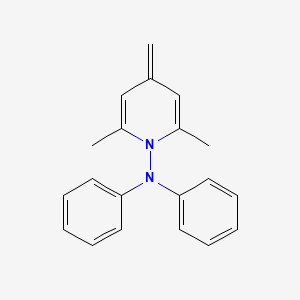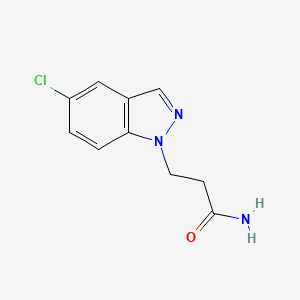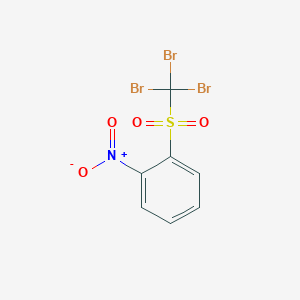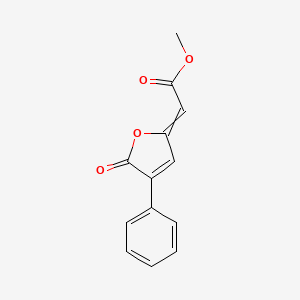
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 4-phenylbutan-1-amine 4-Methylbenzenesulfonic acid is an aromatic sulfonic acid with a methyl group attached to the benzene ring, while 4-phenylbutan-1-amine is an amine with a phenyl group attached to a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For 4-phenylbutan-1-amine, the synthesis can be achieved through the reductive amination of 4-phenylbutanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure high yield and purity. The production of 4-phenylbutan-1-amine on an industrial scale may involve catalytic hydrogenation processes to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylbenzenesulfonic acid undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include sulfonated derivatives and reduced forms of the compound.
4-Phenylbutan-1-amine can undergo nucleophilic substitution, oxidation, and reductive amination . Common reagents and conditions used in these reactions include alkyl halides, oxidizing agents such as potassium permanganate, and reducing agents like sodium cyanoborohydride. Major products formed from these reactions include substituted amines and oxidized derivatives.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid is widely used in organic synthesis as a sulfonating agent and catalyst . It is also employed in the production of detergents, dyes, and pharmaceuticals. In biology, it is used as a reagent for protein modification and enzyme inhibition studies.
4-Phenylbutan-1-amine has applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds . It is also used in the development of agrochemicals and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonic acid involves its ability to act as an electrophile in sulfonation reactions, where it reacts with nucleophiles to form sulfonated products . The molecular targets and pathways involved include the aromatic ring of the substrate and the sulfonic acid group.
For 4-phenylbutan-1-amine, the mechanism of action involves its ability to act as a nucleophile in substitution reactions, where it reacts with electrophiles to form substituted amines . The molecular targets and pathways involved include the amine group and the phenyl group.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Methylbenzenesulfonic acid include benzenesulfonic acid, toluenesulfonic acid, and methanesulfonic acid . These compounds share similar sulfonic acid functional groups but differ in their substituents and reactivity.
Similar compounds to 4-phenylbutan-1-amine include phenethylamine, benzylamine, and phenylpropylamine . These compounds share similar amine functional groups but differ in their carbon chain length and substitution patterns.
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine is unique due to the combination of sulfonic acid and amine functional groups, which imparts distinct chemical properties and reactivity compared to its individual components.
Propriétés
Numéro CAS |
114967-11-2 |
|---|---|
Formule moléculaire |
C17H23NO3S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;4-phenylbutan-1-amine |
InChI |
InChI=1S/C10H15N.C7H8O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9,11H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
GVKSFQKOSKZFKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)

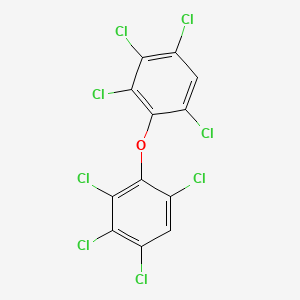

![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

